

Technical Guide: Chemical Structure & Synthesis of 5'-O-Acetyl Adenosine[1]

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Compound of Interest

Compound Name: 5'-O-Acetyl Adenosine

CAS No.: 2140-25-2

Cat. No.: B029430

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Executive Summary

5'-O-acetyl adenosine is a nucleoside derivative where the primary hydroxyl group at the C5' position of the ribose moiety is esterified with an acetyl group. This modification serves two critical functions in nucleic acid chemistry and drug development: it acts as a selectively removable protecting group during oligonucleotide synthesis and functions as a metabolic probe by blocking the 5'-phosphorylation site, thereby inhibiting conversion to AMP/ADP/ATP by kinases.

This guide provides a rigorous technical analysis of the molecule's structure, a validated synthesis protocol, analytical characterization standards, and stability profiles.[1]

Part 1: Chemical Identity & Structural Elucidation

Physicochemical Profile

The 5'-O-acetyl group introduces lipophilicity to the polar adenosine core while removing the hydrogen bond donor capability of the 5'-OH.

Property	Data
IUPAC Name	[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate
Molecular Formula	C ₁₂ H ₁₅ N ₅ O ₅
Molecular Weight	309.28 g/mol
CAS Number	2140-25-2
Solubility	Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa	~3.5 (N1-protonation), ~16 (2'/3'-OH)

Structural Analysis[2]

- **Ribose Conformation:** The ribose ring typically exists in a dynamic equilibrium between C2'-endo (South) and C3'-endo (North) puckers.[1] The 5'-O-acetylation can slightly bias this equilibrium due to the steric bulk and electronic withdrawal of the ester, often favoring the C2'-endo conformation in solution.
- **Ester Linkage:** The C5'-O-C(O)CH₃ bond is an achiral ester linkage.[1] Unlike the 2' and 3' hydroxyls, the 5' position is exocyclic and less prone to steric hindrance, making it accessible for both enzymatic attack and chemical hydrolysis.[1]
- **Purine Base:** The adenine base remains in the anti conformation relative to the sugar to minimize steric clash with the ribose ring oxygen.

Part 2: Validated Synthesis Protocol

Strategic Overview

Direct acetylation of adenosine is non-selective, yielding a mixture of 2'-, 3'-, 5'-, and N6-acetylated products.[1] The most robust synthetic route utilizes the 2',3'-O-isopropylidene (acetone) protection strategy.[1] This method ensures regioselectivity by locking the cis-diol system before acetylating the exposed 5'-OH.

Step-by-Step Methodology

Reagents: Adenosine, Acetone, 2,2-Dimethoxypropane, p-Toluenesulfonic acid (pTsOH), Acetic Anhydride, Pyridine, Trifluoroacetic acid (TFA).[1][2]

Phase 1: Protection (Formation of 2',3'-O-isopropylidene adenosine)[1]

- Suspend adenosine (10 mmol) in dry acetone (50 mL).
- Add 2,2-dimethoxypropane (20 mmol) and a catalytic amount of pTsOH (0.1 mmol).
- Stir at room temperature for 4–6 hours. The suspension will clear as the product forms.
- Neutralize with sodium bicarbonate, filter, and evaporate to yield the acetonide intermediate.

Phase 2: 5'-O-Acetylation

- Dissolve the acetonide intermediate (dried) in anhydrous pyridine (10 mL).
- Add acetic anhydride (1.2 equivalents) dropwise at 0°C.
- Stir at room temperature for 3 hours. Monitor by TLC (SiO₂, 10% MeOH in DCM).[1]
- Quench with ice water and extract with dichloromethane. Wash with 1M HCl (to remove pyridine), NaHCO₃, and brine.[1]
- Dry over Na₂SO₄ and concentrate to yield 2',3'-O-isopropylidene-5'-O-acetyl adenosine.

Phase 3: Selective Deprotection (Acid Hydrolysis)

Critical Step:[1] The acetonide is acid-labile, while the 5'-acetyl ester is relatively acid-stable but base-labile. We use aqueous acid to remove the acetonide without hydrolyzing the ester.

- Dissolve the fully protected intermediate in 50% aqueous TFA (Trifluoroacetic acid) at 0°C.
- Stir for 1–2 hours at 0°C. Do not heat, as heat may promote ester hydrolysis or migration.[1]
- Co-evaporate with toluene (3x) to remove TFA and water.[1]

- Purify via flash column chromatography (DCM/MeOH gradient) to isolate pure **5'-O-acetyl adenosine**.

Reaction Pathway Diagram

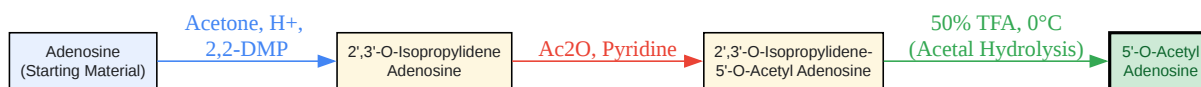


Figure 1: Regioselective synthesis of 5'-O-acetyl adenosine via acetone protection.

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[1]

Part 3: Analytical Characterization

Nuclear Magnetic Resonance (NMR)

The diagnostic signature of 5'-O-acetylation is the downfield shift of the 5' protons (H5', H5'') due to the deshielding effect of the ester carbonyl.[1]

Solvent: DMSO-d₆ (Standard reference)[1]

Proton (¹ H)	Chemical Shift (δ, ppm)	Multiplicity	Structural Assignment
H2	8.15	Singlet	Purine Ring (Aromatic)
H8	8.35	Singlet	Purine Ring (Aromatic)
NH ₂	7.30	Broad Singlet	Exocyclic Amine
H1'	5.95	Doublet	Anomeric Proton
OH-2'/3'	5.30 - 5.50	Doublets	Sugar Hydroxyls (Exchangeable)
H2'/H3'	4.10 - 4.60	Multiplets	Ribose Ring Protons
H5', H5''	4.20 - 4.35	Multiplet	Diagnostic Shift (vs ~3.6 in Adenosine)
-COCH ₃	2.05	Singlet	Acetyl Methyl Group

Note: In parent adenosine, H5'/H5'' typically appear at 3.5–3.7 ppm.^[1] The ~0.6 ppm downfield shift confirms esterification at the 5' position.

Mass Spectrometry (ESI-MS)^[1]

- Positive Mode (M+H)⁺: 310.1 m/z^[1]
- Fragmentation: Loss of the adenine base (135 Da) or loss of the acetyl group (42 Da) are common fragmentation pathways.^[1]

Part 4: Stability & Reactivity Profile

Hydrolysis Kinetics

The stability of **5'-O-acetyl adenosine** is pH-dependent.^[1]

- Acidic Conditions (pH < 4):

- Stable. The ester bond resists hydrolysis at low pH (allowing TFA deprotection of acetonides).[1]
- Risk:[1][3] Prolonged heating in strong acid can depurinate (cleave the glycosidic bond).[1]
- Neutral Conditions (pH 7.0 - 7.4):
 - Moderately Stable. Half-life in PBS at 37°C is typically >24 hours, making it suitable for short-term biological assays.[1]
 - Risk:[1][3] Slow hydrolysis by non-specific esterases in biological media (plasma/lysate). [1]
- Basic Conditions (pH > 9):
 - Unstable. Rapid hydrolysis occurs, regenerating adenosine.[1] Ammonia in methanol will cleave the group in minutes.

Acyl Migration

Unlike 2'- or 3'-O-acetyl derivatives, which undergo rapid equilibrium (acyl migration) between the 2' and 3' positions, the 5'-O-acetyl group is spatially isolated.[1] Direct migration to the 2' or 3' position is sterically disfavored and kinetically slow under physiological conditions, ensuring structural integrity during standard experiments.[1]

Stability Logic Diagram

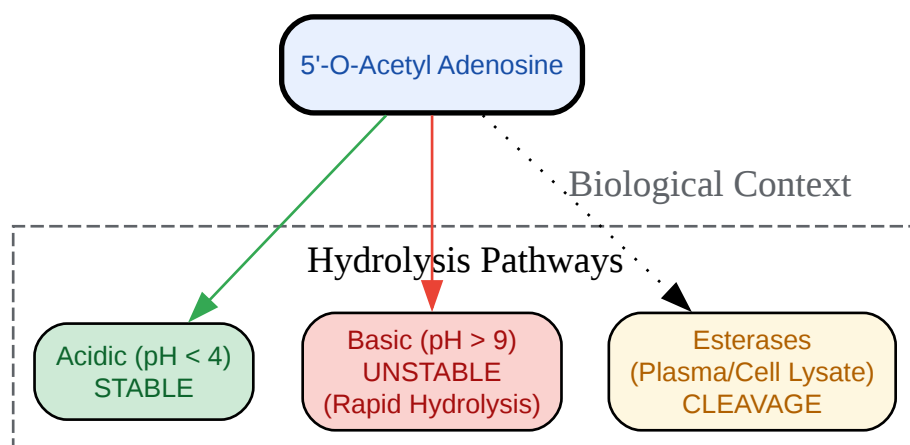


Figure 2: Stability profile of 5'-O-acetyl adenosine under varying conditions.

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[1][3][6][7]

Part 5: Applications in Drug Development

Protecting Group Strategy

In oligonucleotide synthesis, the 5'-OH is the primary site for chain elongation. Acetylating this position caps the sequence or protects it during modification of the base or 2'/3' positions. It is orthogonal to acid-labile groups (like DMT) if removed by base, or orthogonal to base-labile groups (like benzoyl) if removed by specific enzymes, though chemical orthogonality is limited.

[1]

Metabolic Probe (Kinase Inhibition)

Adenosine Kinase (ADK) phosphorylates adenosine at the 5'-OH to form AMP.[1]

- Mechanism: **5'-O-acetyl adenosine** mimics the substrate sterically but lacks the nucleophilic hydroxyl required for phosphate transfer.
- Utility: It is used to study adenosine transport and receptor binding without the confounding variable of intracellular metabolism to nucleotides.

Prodrug Design

Acetylation increases the logP (lipophilicity) of adenosine, potentially enhancing passive diffusion across cell membranes.[1] Once intracellular, non-specific esterases cleave the acetyl group, releasing the active adenosine payload.[1] This "Trojan horse" strategy is used to deliver nucleoside analogs that otherwise have poor oral bioavailability.[1]

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